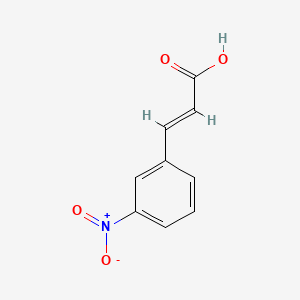

3-Nitrocinnamic acid

Description

Properties

IUPAC Name |

(E)-3-(3-nitrophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4/c11-9(12)5-4-7-2-1-3-8(6-7)10(13)14/h1-6H,(H,11,12)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWXMVRYHLZMQIG-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060298, DTXSID40901345 | |

| Record name | 2-Propenoic acid, 3-(3-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NoName_448 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40901345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white odorless powder; [Alfa Aesar MSDS] | |

| Record name | m-Nitrocinnamic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21168 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1772-76-5, 555-68-0 | |

| Record name | (2E)-3-(3-Nitrophenyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1772-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Nitrocinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nitrocinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001772765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 3-(3-nitrophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 3-(3-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-nitrocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.278 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-NITROCINNAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5WU65J930 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Nitrocinnamic Acid: Synthesis, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Nitrocinnamic acid, a nitro-substituted derivative of the naturally occurring cinnamic acid. This document details its chemical and physical properties, provides established protocols for its synthesis and purification, and explores its current and potential applications in research and drug development, with a focus on its biological activities.

Core Properties of this compound

This compound, specifically the trans-isomer, is a well-characterized organic compound. Its chemical identity and physical characteristics are summarized below.

Table 1: Chemical Identification of trans-3-Nitrocinnamic Acid

| Identifier | Value |

| CAS Number | 555-68-0[1][2][3] |

| Molecular Formula | C₉H₇NO₄[2][3] |

| Molecular Weight | 193.16 g/mol [1][3] |

| IUPAC Name | (2E)-3-(3-nitrophenyl)prop-2-enoic acid |

| Synonyms | m-Nitrocinnamic acid, trans-3-(3-Nitrophenyl)acrylic acid[1][2][3] |

Table 2: Physicochemical Properties of trans-3-Nitrocinnamic Acid

| Property | Value |

| Physical Form | Light yellow to off-white crystalline powder[4][5] |

| Melting Point | 200-202 °C[1] |

| Solubility | Slightly soluble in water; soluble in ethanol (B145695) and benzene.[4] |

| pKa | 4.12 (at 25°C) |

Synthesis and Purification Protocols

The synthesis of this compound is well-established in organic chemistry, primarily through condensation reactions such as the Perkin reaction and the Knoevenagel condensation.

Perkin Reaction

The Perkin reaction provides a reliable method for the synthesis of cinnamic acid derivatives.[6][7][8] It involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the alkali salt of the acid.[8]

Experimental Protocol: Synthesis of this compound via Perkin Reaction [9]

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, combine 3-nitrobenzaldehyde (B41214) (0.33 moles), freshly fused sodium acetate (B1210297) (0.48 moles), and acetic anhydride (0.68 moles).

-

Heating: Heat the mixture in an oil bath at 180°C for approximately 13 hours.

-

Work-up: After cooling slightly, pour the reaction mixture into 200-300 mL of water and filter the crude product by suction.

-

Purification:

-

Wash the solid several times with water.

-

Dissolve the crude product in a solution of aqueous ammonia (B1221849) (20 mL in ~200 mL of water) and filter to remove any insoluble impurities.

-

Precipitate the this compound by pouring the ammonium (B1175870) salt solution into a dilute solution of sulfuric acid (15 mL in ~200 mL of water).

-

Filter the precipitate and repeat the dissolution in aqueous ammonia and precipitation with sulfuric acid.

-

Wash the final product with a small amount of water and dry.

-

-

Recrystallization: For a purer product, recrystallize the dried acid from boiling 95% ethanol or benzene.[9] The expected yield is typically in the range of 74-77%.[9]

Diagram 1: Perkin Reaction for this compound Synthesis

Caption: Perkin reaction workflow for synthesizing this compound.

Knoevenagel Condensation

The Knoevenagel condensation is another effective method for synthesizing α,β-unsaturated acids.[10][11] This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base.[10][11] A common modification, the Doebner modification, utilizes malonic acid and pyridine, which often leads to spontaneous decarboxylation.[12]

Experimental Protocol: Synthesis of Cinnamic Acid Derivatives via Knoevenagel-Doebner Condensation [13]

-

Reaction Setup: In a round-bottomed flask, dissolve malonic acid (0.02 mol) and the substituted benzaldehyde (B42025) (in this case, 3-nitrobenzaldehyde, 0.015 mol) in 5 mL of pyridine.

-

Catalyst Addition: Add piperidine (B6355638) (0.15 mL) to the mixture.

-

Heating: Reflux the reaction mixture at 70°C for 5 hours.

-

Work-up: After cooling, add 5 mL of concentrated HCl and 40 mL of cold water.

-

Isolation and Purification: Collect the resulting solid by suction filtration, wash with cold water, and recrystallize from ethanol.

Diagram 2: Knoevenagel Condensation for this compound Synthesis

Caption: Knoevenagel condensation workflow for this compound.

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

Table 3: Spectroscopic Data for trans-3-Nitrocinnamic Acid

| Technique | Key Data Points |

| ¹H NMR | (400 MHz, DMSO-d₆) δ: 13.0 (s, 1H, COOH), 8.52 (s, 1H), 8.24 (d, 1H), 8.19 (d, 1H), 7.73 (t, 1H), 6.76 (d, 1H, J=16.0 Hz).[14] |

| ¹³C NMR | (DMSO-d₆) δ: 167.1, 148.3, 141.4, 136.1, 134.0, 130.3, 124.3, 122.7, 122.3.[13][14] |

| IR (KBr) | ν (cm⁻¹): 3100-2500 (O-H stretch), 1690 (C=O stretch), 1630 (C=C stretch), 1530 & 1350 (NO₂ stretch).[15][16] |

| Mass Spec (EI) | m/z: 193 (M+), 176, 147, 130, 103, 91, 77.[3][5] |

Biological Activities and Potential Applications

Cinnamic acid and its derivatives are known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][17] While research specifically on this compound is more limited, its structural similarity to other bioactive cinnamic acids suggests potential in these areas.

Antimicrobial Activity

This compound has demonstrated activity against a range of microorganisms.

Table 4: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

| Aspergillus niger | 43.5 µM[1] |

| Candida albicans | 43.5 µM[1] |

| Bacillus subtilis | 203 µM[1] |

| Escherichia coli | 252 µM[1] |

| Staphylococcus aureus | 252 µM[1] |

The presence of the nitro group on the phenyl ring appears to enhance the antimicrobial efficacy of the cinnamate (B1238496) scaffold.[18]

Cytotoxicity and Anticancer Potential

While specific cytotoxicity data for this compound is not extensively reported, the broader class of cinnamic acid derivatives has shown significant cytotoxic effects against various cancer cell lines.[19][20][21] The primary mechanisms of action are believed to involve the induction of apoptosis and cell cycle arrest.[19][20]

Experimental Protocol: MTT Assay for Cytotoxicity [20]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with varying concentrations of this compound.

-

MTT Addition: After the desired incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for formazan (B1609692) crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls to determine the IC₅₀ value.

Anti-inflammatory Activity

Cinnamic acid derivatives are known to possess anti-inflammatory properties, primarily through the inhibition of key signaling pathways such as the NF-κB pathway.[2][17] This leads to a reduction in the production of pro-inflammatory cytokines. While direct evidence for this compound is sparse, its structural characteristics suggest it may exhibit similar activities.

Signaling Pathways

The biological effects of cinnamic acid derivatives are often mediated by their interaction with various cellular signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation and cell survival. Cinnamic acid derivatives have been shown to inhibit this pathway by preventing the phosphorylation of IκB, which in turn prevents the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory genes.[2][17]

Diagram 3: Cinnamic Acid Derivatives' Inhibition of the NF-κB Pathway

Caption: Inhibition of the NF-κB signaling pathway by cinnamic acid derivatives.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another key regulator of cellular processes, including inflammation and apoptosis. Some cinnamic acid derivatives have been found to modulate this pathway. For instance, trans-cinnamic acid has been shown to induce fibroblast migration through the p38-MAPK signaling pathway.[22] The effect of this compound on this pathway remains an area for further investigation.

Conclusion

This compound is a readily synthesizable compound with a range of interesting biological activities, particularly in the antimicrobial field. While its full potential in drug development is still being explored, the established bioactivities of the broader cinnamic acid class suggest that this compound and its derivatives are promising scaffolds for the development of new therapeutic agents. Further research is warranted to fully elucidate its mechanisms of action and to explore its potential in areas such as oncology and anti-inflammatory therapies.

References

- 1. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound | 555-68-0 [chemicalbook.com]

- 5. This compound | C9H7NO4 | CID 687126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Perkin Reaction (Chapter 91) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. SATHEE: Perkin Reaction Mechanism [satheeneet.iitk.ac.in]

- 8. Perkin reaction - Wikipedia [en.wikipedia.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. bepls.com [bepls.com]

- 12. Knoevenagel Condensation [organic-chemistry.org]

- 13. rsc.org [rsc.org]

- 14. This compound(1772-76-5) 1H NMR [m.chemicalbook.com]

- 15. This compound(1772-76-5) IR Spectrum [m.chemicalbook.com]

- 16. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 17. news-medical.net [news-medical.net]

- 18. cabidigitallibrary.org [cabidigitallibrary.org]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. trans-Cinnamic acid, but not p-coumaric acid or methyl cinnamate, induces fibroblast migration through PKA- and p38-MAPK signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Nitrocinnamic acid chemical structure and IUPAC name

An In-depth Technical Guide to 3-Nitrocinnamic Acid

Overview

This compound is a nitro-substituted aromatic carboxylic acid. Specifically, it is a derivative of trans-cinnamic acid featuring a nitro group at the meta (3-position) of the phenyl ring.[1] This compound serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals.[2] Its molecular structure contains three key functional groups: a carboxylic acid, an alkene (in a conjugated system), and a nitroaromatic moiety. These groups provide multiple reactive sites, making it a versatile building block for creating more complex molecules, including various heterocyclic compounds.[2]

Chemical Identity and Structure

The formal IUPAC name for the most common isomer is (E)-3-(3-nitrophenyl)prop-2-enoic acid .[1] The "(E)" designation specifies the trans configuration of the substituents around the carbon-carbon double bond, which is the more stable and common form.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference(s) |

| CAS Number | 555-68-0 | [1] |

| Molecular Formula | C₉H₇NO₄ | [1] |

| Molecular Weight | 193.16 g/mol | |

| Synonyms | m-Nitrocinnamic acid, trans-3-Nitrocinnamic acid, 3-(3-Nitrophenyl)acrylic acid | [1] |

| InChIKey | WWXMVRYHLZMQIG-SNAWJCMRSA-N | [1] |

| Canonical SMILES | C1=CC(=CC(=C1)--INVALID-LINK--[O-])/C=C/C(=O)O | [3] |

Physicochemical and Spectroscopic Data

This compound typically appears as a white to light yellow crystalline solid or powder.[2][4] It is sparingly soluble in water but shows better solubility in organic solvents like ethanol (B145695) and benzene (B151609).[4][5]

Table 2: Physicochemical and Spectroscopic Properties

| Property | Value | Reference(s) |

| Melting Point | 200-206 °C | [2] |

| Boiling Point | 372.1 °C at 760 mmHg | [2] |

| Density | 1.411 g/cm³ | [2] |

| pKa | 4.15 (for the 2-nitro isomer, expected to be similar) | [5] |

| LogP | 2.21580 | [2] |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 8.49 (s, 1H), 8.23-8.20 (d), 8.17-8.15 (d), 7.76-7.72 (t), 7.69-7.65 (d), 6.77-6.73 (d) | [6] |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): 167.0, 148.2, 141.1, 136.0, 133.9, 130.2, 124.5, 123.9, 122.2 | [6] |

| Key IR Absorptions (KBr) | ~2500-3300 cm⁻¹ (Broad, O-H stretch), ~1680-1700 cm⁻¹ (C=O stretch), ~1620 cm⁻¹ (C=C stretch), ~1530 & ~1350 cm⁻¹ (N-O asymmetric/symmetric stretch) | [1][7] |

| Mass Spectrum (EI) | Major m/z peaks at 193 (M+), 176, 147, 130, 102, 76 | [1][3] |

Experimental Protocol: Synthesis via Perkin Reaction

A common and reliable method for synthesizing this compound is the Perkin reaction, which involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640).[8]

Reactants:

-

m-Nitrobenzaldehyde (0.33 mole)

-

Freshly fused sodium acetate (B1210297) (0.48 mole)

-

Acetic anhydride (0.68 mole)

Procedure:

-

Combine 50 g of m-nitrobenzaldehyde, 40 g of sodium acetate, and 70 g of acetic anhydride in a 200-cc round-bottomed flask fitted with a reflux condenser.[8]

-

Mix the contents thoroughly and heat the mixture in an oil bath maintained at 180°C for approximately 13 hours.[8]

-

After cooling slightly, pour the warm reaction product into 200–300 cc of water.

-

Filter the resulting solid by suction and wash it several times with water.[8]

-

Dissolve the crude solid in a solution of 20 cc of aqueous ammonia (B1221849) (sp. gr. 0.9) in about 200 cc of water. Filter this solution to remove any insoluble impurities.[8]

-

Pour the ammonium (B1175870) salt solution into a solution of 15 cc of concentrated sulfuric acid in 200 cc of water to precipitate the this compound.[8]

-

For further purification, the acid can be re-dissolved in aqueous ammonia and re-precipitated with dilute sulfuric acid.[8]

-

Collect the final product by suction filtration, wash with a small amount of water, and dry.

-

Recrystallize the product from boiling 95% ethanol or benzene to yield a pale yellow, pure product. The expected yield is approximately 74–77%.[8]

Reactivity and Applications in Drug Development

This compound is not typically used as an active pharmaceutical ingredient itself but rather as a versatile scaffold in medicinal chemistry. Its three functional groups offer distinct sites for chemical modification, allowing for the creation of diverse libraries of compounds for biological screening. Cinnamic acid derivatives, in general, have been investigated for a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[9][10][11]

-

Nitro Group (-NO₂): The nitro group can be readily reduced to an amino group (-NH₂), yielding 3-aminocinnamic acid. This amine is a key precursor for synthesizing amides, sulfonamides, and various heterocyclic ring systems like quinolines and benzodiazepines.

-

Carboxylic Acid (-COOH): This group can be converted into esters, amides, or acid chlorides. Esterification can modify the compound's lipophilicity and pharmacokinetic properties. Amide coupling allows for the attachment of various amines, peptides, or other bioactive moieties.

-

Alkene Bond (-C=C-): The double bond can undergo addition reactions, such as hydrogenation to produce the saturated derivative 3-(3-nitrophenyl)propanoic acid, or epoxidation and dihydroxylation to introduce further functionality.

Conclusion

This compound is a foundational chemical intermediate with well-defined properties and established synthetic routes. Its true value for researchers and drug development professionals lies in its structural versatility. The presence of three distinct and reactive functional groups provides a robust platform for the synthesis of novel and diverse small molecules, which can be explored for a wide array of therapeutic applications.

References

- 1. This compound | C9H7NO4 | CID 687126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound | 555-68-0 [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. rsc.org [rsc.org]

- 7. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3-Nitrocinnamic Acid: Properties, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Nitrocinnamic acid, a derivative of the naturally occurring cinnamic acid, is a compound of significant interest in the fields of medicinal chemistry and materials science. Its chemical structure, featuring a nitro group on the phenyl ring, imparts unique properties that make it a valuable scaffold for the synthesis of novel therapeutic agents and a subject of study for its inherent biological activities. This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, a robust synthesis protocol, and its emerging potential in drug development, particularly as an antimicrobial and anticancer agent.

Core Properties of this compound

This compound is a crystalline solid that is sparingly soluble in water but soluble in organic solvents like ethanol (B145695) and benzene. Its core chemical and physical properties are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₉H₇NO₄[1] |

| Molecular Weight | 193.16 g/mol [1] |

| IUPAC Name | (2E)-3-(3-nitrophenyl)prop-2-enoic acid[1] |

| CAS Number | 555-68-0[1] |

| Appearance | Light yellow fine crystalline powder[2] |

| Melting Point | 200-202 °C[2] |

| Canonical SMILES | C1=CC(=CC(=C1)--INVALID-LINK--[O-])C=CC(=O)O |

| InChI Key | WWXMVRYHLZMQIG-SNAWJCMRSA-N |

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the Perkin reaction, which involves the condensation of 3-nitrobenzaldehyde (B41214) with acetic anhydride (B1165640) in the presence of a weak base, such as sodium acetate (B1210297).

Experimental Protocol: Perkin Reaction

Materials:

-

3-Nitrobenzaldehyde

-

Acetic anhydride

-

Anhydrous sodium acetate

-

Hydrochloric acid (HCl)

-

Ethanol

-

Deionized water

Procedure:

-

A mixture of 3-nitrobenzaldehyde (1 mole), acetic anhydride (1.5 moles), and freshly fused anhydrous sodium acetate (1 mole) is placed in a round-bottom flask fitted with a reflux condenser.

-

The mixture is heated in an oil bath at 180°C for 5-6 hours.

-

The hot reaction mixture is then poured into a large volume of water, which results in the precipitation of this compound.

-

The crude product is collected by filtration and washed with cold water.

-

To purify the product, the crude solid is dissolved in a dilute solution of sodium carbonate.

-

The solution is filtered to remove any insoluble impurities.

-

The filtrate is then acidified with dilute hydrochloric acid, causing the reprecipitation of this compound.

-

The purified product is collected by filtration, washed with cold water, and dried.

-

Recrystallization from ethanol can be performed for further purification.

Therapeutic Potential in Drug Development

Cinnamic acid and its derivatives have garnered significant attention for their diverse pharmacological activities. The introduction of a nitro group at the meta-position of the phenyl ring in this compound modifies its electronic and steric properties, leading to distinct biological effects.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial activity against a range of pathogenic microorganisms.[3] The proposed mechanism of action for cinnamic acid derivatives involves the disruption of the bacterial cell membrane, leading to increased permeability and leakage of intracellular components.[4][5]

Quantitative Antimicrobial Data:

The minimum inhibitory concentration (MIC) is a key quantitative measure of an antimicrobial agent's efficacy. The table below summarizes the reported MIC values for this compound against several microbial strains.[3]

| Microorganism | MIC (µM)[3] |

| Aspergillus niger | 43.5 |

| Bacillus subtilis | 203 |

| Candida albicans | 43.5 |

| Escherichia coli | 252 |

| Staphylococcus aureus | 252 |

Experimental Protocol: Broth Microdilution for MIC Determination

A standard method for determining the MIC of an antimicrobial agent is the broth microdilution assay.[6][7]

Materials:

-

This compound

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Microbial inoculum standardized to 0.5 McFarland

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in the wells of a 96-well plate to achieve a range of concentrations.

-

Each well is then inoculated with a standardized suspension of the test microorganism.

-

Positive (microorganism and broth) and negative (broth only) controls are included on each plate.

-

The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

Anticancer Potential

While research on the anticancer properties of this compound itself is limited, numerous studies have highlighted the potential of cinnamic acid derivatives as anticancer agents.[8][9] These derivatives have been shown to inhibit the proliferation of various cancer cell lines and interfere with key oncogenic pathways.

Derivatives of cinnamic acid have been investigated as inhibitors of several key enzymes involved in cancer progression, including:

-

Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2): Certain cinnamic acid ester derivatives have shown potent inhibitory activity against EGFR and HER-2 kinases, which are often overexpressed in various cancers.[10]

-

Matrix Metalloproteinase-9 (MMP-9): Overexpression of MMP-9 is associated with tumor invasion and metastasis. Cinnamic acid derivatives have been designed and synthesized as potential inhibitors of MMP-9.[11]

The general approach to evaluating the anticancer potential of compounds like this compound and its derivatives involves in vitro cytotoxicity assays followed by more detailed mechanistic studies.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cultured cells.[11]

Materials:

-

This compound

-

Cancer cell line (e.g., A-549 human lung carcinoma)

-

Complete cell culture medium

-

MTT solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Multi-well spectrophotometer

Procedure:

-

Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

After the treatment period, the medium is removed, and MTT solution is added to each well. The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

A solubilization solution is added to dissolve the formazan crystals.

-

The absorbance of the resulting purple solution is measured using a multi-well spectrophotometer at a specific wavelength (usually between 500 and 600 nm).

-

The absorbance is directly proportional to the number of viable cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be calculated from the dose-response curve.

Conclusion and Future Directions

This compound presents a compelling starting point for the development of novel therapeutic agents. Its demonstrated antimicrobial activity, coupled with the broader anticancer potential of the cinnamic acid scaffold, warrants further investigation. Future research should focus on elucidating the specific molecular targets and mechanisms of action of this compound, synthesizing and evaluating a wider range of its derivatives to establish structure-activity relationships, and conducting preclinical in vivo studies to assess its efficacy and safety profile. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this versatile compound.

References

- 1. This compound | C9H7NO4 | CID 687126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 555-68-0 [chemicalbook.com]

- 3. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. pdb.apec.org [pdb.apec.org]

- 7. integra-biosciences.com [integra-biosciences.com]

- 8. Cinnamic acid derivatives as anticancer agents-a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. web.pkusz.edu.cn [web.pkusz.edu.cn]

- 11. biointerfaceresearch.com [biointerfaceresearch.com]

An In-depth Technical Guide on the Physical Properties of 3-Nitrocinnamic Acid

This technical guide provides a comprehensive overview of the melting and boiling points of 3-Nitrocinnamic acid. It is intended for researchers, scientists, and professionals in the field of drug development who require precise data and methodologies for the characterization of this compound.

Physical Properties of this compound

This compound, with the CAS number 555-68-0, is a white to light yellow crystalline solid.[1] Its physical properties are critical for its application in chemical synthesis and pharmaceutical development. The experimentally determined melting and boiling points are summarized below.

| Property | Value | Conditions |

| Melting Point | 200-206 °C | - |

| Boiling Point | 372.1 °C | at 760 mmHg |

Note: The melting point is often cited as a range, with sources reporting values between 200-202 °C[2][3][4] and 203-206 °C[1].

Experimental Protocols

The following sections detail the standard laboratory procedures for determining the melting and boiling points of a solid organic compound like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. The capillary method is a widely used technique for this determination.[5]

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[6]

-

Capillary tubes (sealed at one end)[7]

-

Thermometer

Procedure:

-

Sample Preparation: A small amount of the finely powdered, dry this compound is introduced into the open end of a capillary tube.[7][8] The tube is then tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[7]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[8][9] This assembly is then placed in the heating block of a melting point apparatus or immersed in the oil of a Thiele tube.[7][9]

-

Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, especially when approaching the expected melting point.[6]

-

Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This range is the melting point of the sample.[6] For pure compounds, this range is typically narrow.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. While this compound is a solid at room temperature, its boiling point can be determined, though it is high, indicating that it may decompose before boiling under atmospheric pressure. The capillary method within a Thiele tube is a common approach for determining the boiling point of small quantities of a liquid.

Apparatus and Materials:

-

Small test tube (e.g., Durham tube)[10]

-

Capillary tube (sealed at one end)[9]

-

Thermometer

-

Liquid sample (if the compound were liquid at a lower temperature)

-

Heating medium (e.g., mineral oil)[10]

Procedure:

-

Sample Preparation: A small amount of the liquid is placed in a small test tube. A capillary tube, with its sealed end up, is then placed inside the test tube containing the liquid.[9][10]

-

Apparatus Setup: The test tube assembly is attached to a thermometer and immersed in a Thiele tube containing a heating oil.[9][10]

-

Heating: The Thiele tube is heated gently. As the temperature rises, the air trapped in the capillary tube will expand and exit as a stream of bubbles.[9] Heating is continued until a steady and rapid stream of bubbles emerges from the capillary tube.[10]

-

Cooling and Observation: The heat source is then removed, and the apparatus is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[9]

Visualized Workflow

The following diagram illustrates the general workflow for the determination of the physical properties of a chemical compound.

Caption: General workflow for determining the melting and boiling points of a chemical compound.

References

- 1. guidechem.com [guidechem.com]

- 2. 反式-3-硝基肉桂酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | Delchimica [delchimica.com]

- 4. This compound | 555-68-0 [chemicalbook.com]

- 5. westlab.com [westlab.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. davjalandhar.com [davjalandhar.com]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. chem.libretexts.org [chem.libretexts.org]

Solubility of 3-Nitrocinnamic Acid in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 3-nitrocinnamic acid in various organic solvents. Understanding the solubility of this compound is crucial for its application in research, particularly in drug development and chemical synthesis, where it serves as a versatile intermediate.[1] This document outlines quantitative solubility data, detailed experimental protocols for solubility determination, and a visualization of a relevant biological signaling pathway.

Core Data Presentation: Quantitative Solubility

The following table summarizes the experimentally determined solubility of 3-nitrobenzoic acid in seven common organic solvents at temperatures ranging from 273.15 K to 323.15 K. This data is extracted from a study by Zhang et al. and is presented here to serve as a proxy for the solubility of this compound.[2] Researchers should use this data as a guiding estimate and are encouraged to determine the precise solubility of this compound for their specific applications.

Table 1: Solubility of 3-Nitrobenzoic Acid in Various Organic Solvents (mol/L) [2]

| Temperature (K) | Methanol (B129727) | Ethanol (B145695) | Acetonitrile (B52724) | Ethyl Acetate (B1210297) | Dichloromethane (B109758) | Toluene (B28343) | Water |

| 273.15 | 0.1638 | 0.0340 | 1.611 | 0.6847 | - | - | - |

| 283.15 | 0.6400 | 0.1688 | 0.4500 | 0.5070 | - | - | - |

| 293.15 | 3.1812 | 1.5018 | 1.974 | 0.9474 | - | - | - |

| 303.15 | 3.6060 | 1.7218 | 1.334 | 0.8985 | - | - | - |

| 313.15 | 13.676 | 5.1040 | 2.987 | 1.956 | - | - | - |

| 323.15 | - | 2.7884 | 3.119 | 1.5225 | - | - | - |

Data sourced from Zhang et al., Journal of Chemical Research. The original study did not report data for dichloromethane and toluene at all temperatures.

The general trend observed for 3-nitrobenzoic acid, which is likely to be similar for this compound, is that solubility increases with temperature.[2] The order of solubility for the nitrated benzoic acid derivatives in the studied solvents is: methanol > ethanol > ethyl acetate > acetonitrile > dichloromethane > toluene > water.[2]

Experimental Protocols for Solubility Determination

While a specific, detailed experimental protocol for determining the solubility of this compound is not available, a standard and widely accepted methodology, the isothermal shake-flask method , can be employed. This method can be coupled with either a gravimetric or a spectroscopic analytical technique to quantify the solute concentration.

Isothermal Shake-Flask Method

This is a robust method for determining the equilibrium solubility of a solid compound in a liquid solvent.

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vessel (e.g., a screw-capped vial or a glass-stoppered flask).

-

Place the vessel in a constant-temperature shaker bath set to the desired experimental temperature.

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the suspension to settle for a predetermined period (e.g., 2-4 hours) at the constant experimental temperature.

-

Carefully withdraw a sample of the supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature, preventing precipitation or further dissolution.

-

Filter the sample through a fine-pore filter (e.g., 0.45 µm PTFE or nylon) to remove all undissolved solid particles. The filter should also be pre-conditioned to the experimental temperature.

-

-

Quantification of Dissolved Solute: The concentration of this compound in the clear, saturated filtrate can be determined by one of the following methods:

-

Gravimetric Analysis:

-

Accurately weigh a clean, dry, and pre-weighed container (e.g., an evaporating dish).

-

Transfer a precise volume or mass of the saturated filtrate into the container.

-

Carefully evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the decomposition point of this compound) until a constant weight of the dried solute is achieved.

-

The mass of the dissolved this compound is the final weight of the container with the residue minus the initial weight of the empty container.

-

Calculate the solubility in the desired units (e.g., g/100 mL or mol/L).

-

-

UV/Vis Spectrophotometry:

-

Establish a Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a graph of absorbance versus concentration to generate a calibration curve.

-

Sample Analysis: Dilute the saturated filtrate with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the λmax.

-

Use the calibration curve to determine the concentration of this compound in the diluted sample and then back-calculate the concentration in the original saturated solution to determine the solubility.

-

-

Mandatory Visualization

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for determining the solubility of this compound using the isothermal shake-flask method coupled with gravimetric or UV/Vis analysis.

Anticancer Signaling Pathway for Cinnamic Acid Derivatives

While specific signaling pathways for this compound are not well-documented, research on cinnamic acid and its derivatives has elucidated potential mechanisms for their anticancer activity. One such pathway involves the induction of apoptosis through the Tumor Necrosis Factor α (TNFα) signaling cascade.[3] The following diagram illustrates this proposed mechanism.

References

Spectroscopic Profile of 3-Nitrocinnamic Acid: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Nitrocinnamic acid (CAS No: 555-68-0), a C-nitro compound derived from trans-cinnamic acid.[1] The information presented herein is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Molecular Structure and Properties

-

IUPAC Name: (2E)-3-(3-nitrophenyl)prop-2-enoic acid[1]

-

Molecular Formula: C₉H₇NO₄[1]

-

Molecular Weight: 193.16 g/mol [1]

-

Appearance: Light yellow or off-white crystalline powder.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed insight into the carbon and hydrogen framework of this compound. The spectra are typically recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

¹H NMR Spectroscopic Data

The proton NMR spectrum of this compound is characterized by signals from the aromatic protons and the vinylic protons of the propenoic acid side chain.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 13.0 (approx.) | broad s | - | -COOH |

| 8.517 | s | - | Ar-H (H-2) |

| 8.243 | dd | 8.0 | Ar-H (H-4) |

| 8.187 | d | - | Ar-H (H-6) |

| 7.726 | t | - | Ar-H (H-5) |

| 6.755 | d | 16.0 | =CH- (α-proton) |

| Not explicitly stated | d | 16.0 | =CH- (β-proton) |

Data sourced from experiments conducted in DMSO-d₆.[3][4]

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum confirms the presence of nine distinct carbon atoms, including the carboxyl carbon, the alkene carbons, and the carbons of the nitro-substituted benzene (B151609) ring.

| Chemical Shift (δ) ppm | Assignment |

| 167.11 | -COOH |

| 148.26 | C-NO₂ |

| 141.39 | =CH- (β-carbon) |

| 136.12 | Ar-C (C-1) |

| 133.97 | Ar-CH (C-6) |

| 130.28 | Ar-CH (C-5) |

| 124.31 | Ar-CH (C-4) |

| 122.74 | =CH- (α-carbon) |

| 122.27 | Ar-CH (C-2) |

Data sourced from experiments conducted in DMSO-d₆.[4]

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. The broad O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~2500–3300 (broad) | Carboxylic Acid O-H | Stretching |

| ~1680–1700 | Carboxylic Acid C=O | Stretching |

| ~1620 | Alkene C=C (conjugated) | Stretching |

| ~1520-1530 | Nitro group (NO₂) | Asymmetric |

| ~1340-1350 | Nitro group (NO₂) | Symmetric |

| ~3030 | Aromatic C-H | Stretching |

Characteristic absorption ranges for cinnamic acid derivatives.[5]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in fragmentation patterns that can be used to confirm its molecular weight and aspects of its structure.

| m/z Value | Interpretation |

| 193 | Molecular Ion [M]⁺ |

| 176 | [M-OH]⁺ |

| 147 | [M-NO₂]⁺ or [M-COOH]⁺ |

| 131 | [M-NO₂-O]⁺ |

| 103 | [C₈H₇]⁺ |

| 77 | [C₆H₅]⁺ |

Data obtained from the NIST Mass Spectrometry Data Center.[1][6]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) within an NMR tube.[3][7] Ensure complete dissolution, using sonication if necessary.

-

Instrument Setup: Place the NMR tube into the spectrometer's probe. The experiments cited were performed on a 400 MHz spectrometer for ¹H NMR and a 100 MHz spectrometer for ¹³C NMR.[3]

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra. The chemical shifts are typically referenced to the residual solvent peak.

-

Data Processing: Process the acquired Free Induction Decay (FID) using Fourier transformation. Phase the spectrum and perform baseline correction to obtain the final NMR spectrum for analysis.

IR Spectroscopy Protocol (KBr Pellet Method)

-

Sample Preparation: Thoroughly grind 1-2 mg of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.[7]

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent disc.[7]

-

Data Acquisition: Place the KBr pellet into the sample holder of an FTIR spectrometer. Record a background spectrum of the empty sample compartment first, then record the sample spectrum.[7]

-

Data Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional group vibrations.

Mass Spectrometry Protocol (Electron Ionization)

-

Sample Introduction: Introduce a small quantity of the this compound sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) in the ion source to generate positively charged ions (molecular ions and fragment ions).

-

Mass Analysis: Accelerate the generated ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the separated ions, and plot the relative abundance of each ion against its m/z value to generate the mass spectrum.

Visualized Workflows and Structures

The following diagrams illustrate the logical flow of spectroscopic analysis and the key structural correlations.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Key spectroscopic correlations for this compound.

References

- 1. This compound | C9H7NO4 | CID 687126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 555-68-0 [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. This compound(1772-76-5) IR Spectrum [m.chemicalbook.com]

- 5. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. This compound [webbook.nist.gov]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the 1H NMR Spectrum of 3-Nitrocinnamic Acid

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 3-nitrocinnamic acid, tailored for researchers, scientists, and professionals in the field of drug development. It encompasses a detailed examination of the spectral data, standardized experimental protocols for data acquisition, and a visual representation of the proton coupling relationships.

Molecular Structure and Proton Environment

This compound (C₉H₇NO₄) possesses a structure characterized by a benzene (B151609) ring substituted with a nitro group at the meta-position and a trans-propenoic acid group. This arrangement results in a distinct set of proton environments, each with a unique chemical shift and coupling pattern in the 1H NMR spectrum. The numbering of the protons is crucial for accurate spectral assignment and is illustrated in the accompanying diagrams.

Quantitative 1H NMR Spectral Data

The 1H NMR spectrum of this compound was recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d6). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS), and the coupling constants (J) are given in Hertz (Hz).

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | 8.49 | s (singlet) | - | 1H |

| H-6 | 8.22 | dd (doublet of doublets) | 8.2, 1.5 | 1H |

| H-4 | 8.16 | d (doublet) | 7.8 | 1H |

| H-β | 7.71 | d (doublet) | 16.0 | 1H |

| H-5 | 7.70 | t (triplet) | 8.0 | 1H |

| H-α | 6.72 | d (doublet) | 16.0 | 1H |

| -COOH | ~12.5 | br s (broad singlet) | - | 1H |

Note: The chemical shift of the carboxylic acid proton (-COOH) can vary and often appears as a broad singlet due to hydrogen bonding and exchange with residual water in the solvent.

Experimental Protocol: 1H NMR Data Acquisition

A standardized protocol for the acquisition of the 1H NMR spectrum of this compound is detailed below.

3.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). The use of a deuterated solvent is essential to avoid large solvent signals in the spectrum.

-

Dissolution: Ensure complete dissolution of the sample by gentle vortexing or flicking of the NMR tube. If necessary, brief sonication can be employed.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the Pasteur pipette during transfer to the NMR tube.

-

Capping: Securely cap the NMR tube.

3.2. Instrument Parameters and Data Acquisition

-

Spectrometer: A standard 400 MHz (or higher field) NMR spectrometer is recommended for optimal resolution.

-

Insertion: Insert the NMR tube into the spinner turbine and place it in the magnet.

-

Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the DMSO-d6. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64 scans are typically sufficient, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): A spectral width of approximately -2 to 14 ppm is appropriate.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually or automatically.

-

Calibrate the spectrum by setting the residual DMSO peak to 2.50 ppm.

-

Integrate all signals.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

-

Visualization of Coupling Interactions

The following diagram, generated using Graphviz, illustrates the spin-spin coupling relationships between the protons in this compound.

13C NMR Spectral Analysis of 3-Nitrocinnamic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) spectral analysis of 3-Nitrocinnamic acid. This document details the experimentally determined chemical shift data, a thorough experimental protocol for data acquisition, and visual representations of the molecular structure and analytical workflow to support researchers in the fields of analytical chemistry, organic synthesis, and pharmaceutical development.

Quantitative 13C NMR Data of this compound

The 13C NMR spectrum of this compound exhibits nine distinct signals, corresponding to the nine carbon atoms in its molecular structure. The chemical shifts are influenced by the electronic environment of each carbon, including the effects of the nitro group, the carboxylic acid moiety, and the conjugated system. The spectral data, acquired in Deuterated Dimethyl Sulfoxide (B87167) (DMSO-d6), is summarized in the table below.

| Carbon Atom | Chemical Shift (δ, ppm) |

| C=O | 167.1 |

| C-NO2 | 148.2 |

| C-β | 141.1 |

| C-1 | 136.0 |

| C-5 | 133.9 |

| C-6 | 130.2 |

| C-α | 124.5 |

| C-2 | 123.9 |

| C-4 | 122.2 |

Note: The assignments are based on established principles of 13C NMR spectroscopy, including substituent effects on aromatic systems and typical chemical shift ranges for functional groups.

Molecular Structure and Carbon Numbering

The following diagram illustrates the chemical structure of this compound with the IUPAC numbering system used for the assignment of the 13C NMR signals.

Caption: Molecular structure of this compound with carbon numbering.

Experimental Protocol for 13C NMR Analysis

This section outlines a detailed methodology for the acquisition of a high-quality 13C NMR spectrum of this compound.

Sample Preparation

-

Dissolution: Accurately weigh approximately 20-30 mg of this compound.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). The use of a deuterated solvent is crucial for the spectrometer's lock system.

-

Homogenization: Gently vortex or sonicate the mixture to ensure complete dissolution and a homogenous solution.

-

Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette to prevent shimming issues.

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a standard proton-decoupled 13C NMR experiment on a 400 MHz spectrometer. Instrument-specific adjustments may be necessary.

-

Instrument Tuning: Tune and match the 13C probe to the resonance frequency of the carbon nucleus.

-

Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium (B1214612) signal of the DMSO-d6 solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: Set a spectral width of approximately 200-250 ppm to encompass all expected carbon signals.

-

Acquisition Time (at): Typically around 1-2 seconds.

-

Relaxation Delay (d1): A delay of 2-5 seconds is recommended to allow for full relaxation of quaternary carbons and improved quantitation if desired.

-

Number of Scans (ns): Due to the low natural abundance of 13C, a sufficient number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

-

Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

-

Phasing: Manually or automatically phase the resulting spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Reference the spectrum using the solvent peak of DMSO-d6, which appears at δ ≈ 39.52 ppm.

-

Peak Picking: Identify and label the chemical shift of each peak in the spectrum.

Workflow for 13C NMR Spectral Analysis

The logical flow from sample preparation to final spectral interpretation is visualized in the following diagram.

An In-depth Technical Guide on the FT-IR Spectrum and Vibrational Analysis of 3-Nitrocinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectrum and vibrational analysis of 3-Nitrocinnamic acid (3NCA). The information presented herein is compiled from experimental studies and theoretical calculations, offering valuable insights for researchers in spectroscopy, materials science, and pharmaceutical development.

Experimental and Theoretical Vibrational Analysis

The vibrational characteristics of this compound have been elucidated through a combined approach of experimental FT-IR and FT-Raman spectroscopy, alongside theoretical computations using Density Functional Theory (DFT). This dual methodology provides a robust assignment of the observed spectral bands to specific molecular vibrations.

Experimental Protocol: FT-IR Spectroscopy

A standard and reliable method for obtaining the FT-IR spectrum of solid this compound involves the potassium bromide (KBr) pellet technique. This method is widely used for its simplicity and the transparency of KBr in the mid-infrared region.

Materials and Equipment:

-

This compound (3NCA) sample

-

Potassium bromide (KBr), spectroscopy grade

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

FT-IR spectrometer (e.g., Bruker Tensor 27)

Procedure:

-

Sample Preparation: A small amount of 3NCA (typically 1-2 mg) is intimately mixed with approximately 100-200 mg of dry KBr powder in an agate mortar. The mixture is ground to a fine, homogeneous powder to ensure even distribution and minimize scattering effects.

-

Pellet Formation: The powdered mixture is transferred to a pellet-forming die. A hydraulic press is used to apply a pressure of 7-10 tons for several minutes. This process creates a thin, transparent KBr pellet in which the 3NCA sample is embedded.

-

Spectral Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer. The spectrum is typically recorded in the wavenumber range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

-

Data Analysis: The resulting FT-IR spectrum is analyzed to identify the characteristic absorption bands corresponding to the vibrational modes of the 3NCA molecule.

Vibrational Analysis Workflow

The comprehensive vibrational analysis of this compound typically follows a structured workflow that integrates experimental measurements with theoretical calculations for accurate spectral interpretation.

FT-IR Spectral Data and Vibrational Assignments

The FT-IR spectrum of this compound exhibits a series of characteristic absorption bands corresponding to the various functional groups present in the molecule. The vibrational assignments are based on a comparison with data from published research, which often employs DFT calculations for greater accuracy. The following table summarizes the key observed FT-IR bands and their corresponding vibrational mode assignments.

| Observed FT-IR Frequency (cm⁻¹) | Assignment | Description of Vibrational Mode |

| ~3100 - 3000 | ν(C-H) | Aromatic and vinyl C-H stretching vibrations. |

| ~2900 - 2500 (broad) | ν(O-H) | O-H stretching of the carboxylic acid dimer, showing broadening due to strong hydrogen bonding. |

| ~1700 | ν(C=O) | Carbonyl C=O stretching of the carboxylic acid group. |

| ~1640 | ν(C=C) | Alkene C=C stretching vibration. |

| ~1580, ~1480, ~1440 | ν(C=C) | Aromatic C=C stretching vibrations of the benzene (B151609) ring. |

| ~1530 | νₐₛ(NO₂) | Asymmetric stretching of the nitro group. |

| ~1350 | νₛ(NO₂) | Symmetric stretching of the nitro group. |

| ~1420 | δ(O-H) | In-plane O-H bending of the carboxylic acid. |

| ~1300 | ν(C-O) | C-O stretching of the carboxylic acid. |

| ~980 | δ(=C-H) | Out-of-plane bending (wagging) of the vinyl C-H bond. |

| ~920 (broad) | γ(O-H) | Out-of-plane O-H bending of the carboxylic acid dimer. |

| ~810, ~740, ~680 | γ(C-H) | Out-of-plane C-H bending of the substituted benzene ring. |

Note: ν represents stretching, δ represents in-plane bending, and γ represents out-of-plane bending. The exact positions of the peaks can vary slightly depending on the sample preparation and measurement conditions.

This guide provides a foundational understanding of the FT-IR and vibrational analysis of this compound. For more detailed theoretical calculations and experimental data, consulting peer-reviewed research articles is recommended.

In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 3-Nitrocinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the electron ionization-mass spectrometry (EI-MS) fragmentation pattern of 3-nitrocinnamic acid. The information contained herein is essential for the identification, characterization, and quality control of this compound in various research and development settings.

Core Data Presentation

The mass spectrometry data for this compound (Molecular Formula: C₉H₇NO₄, Molecular Weight: 193.16 g/mol ) is characterized by a distinct fragmentation pattern under electron ionization. The principal ions and their relative abundances are summarized in the table below. This data has been compiled from the National Institute of Standards and Technology (NIST) mass spectrometry database.

| m/z | Proposed Fragment | Relative Intensity (%) |

| 193 | [M]⁺• | 65 |

| 176 | [M - OH]⁺ | 100 (Base Peak) |

| 147 | [M - NO₂]⁺ | 30 |

| 130 | [M - OH - NO₂]⁺ | 55 |

| 119 | [C₉H₇O]⁺ | 40 |

| 102 | [C₇H₄O]⁺ | 45 |

| 91 | [C₇H₇]⁺ | 20 |

| 76 | [C₆H₄]⁺ | 35 |

| 65 | [C₅H₅]⁺ | 25 |

| 51 | [C₄H₃]⁺ | 30 |

Experimental Protocols

The following section outlines a typical experimental protocol for the acquisition of an electron ionization mass spectrum for this compound.

1. Sample Preparation:

-

Standard Preparation: A standard of this compound is dissolved in a suitable volatile solvent, such as methanol (B129727) or acetonitrile, to a concentration of approximately 1 mg/mL.

-

Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe (DIP) or via gas chromatography (GC) if the compound is sufficiently volatile and thermally stable. For GC-MS, derivatization to a more volatile ester form (e.g., methyl ester) may be beneficial.

2. Mass Spectrometry Parameters (Typical):

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 200-250 °C

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Scan Range: m/z 40-250

-

Solvent Delay: If using GC-MS, a solvent delay is employed to prevent the solvent peak from saturating the detector.

Mandatory Visualizations

Fragmentation Pathway of this compound

Caption: Proposed EI fragmentation pathway of this compound.

Experimental Workflow for MS Analysis

Caption: General experimental workflow for EI-MS analysis.

Discussion of Fragmentation Pattern

The electron ionization of this compound results in a molecular ion peak ([M]⁺•) at m/z 193. The fragmentation is dominated by initial losses from the carboxylic acid and nitro functional groups.

The base peak at m/z 176 corresponds to the loss of a hydroxyl radical (•OH) from the carboxylic acid group. This is a common fragmentation pathway for carboxylic acids.

A significant peak is observed at m/z 147, resulting from the loss of a nitro radical (•NO₂) from the molecular ion. The loss of the nitro group is characteristic of aromatic nitro compounds.

Subsequent fragmentation events lead to the formation of other prominent ions. The ion at m/z 130 can be formed through two pathways: the loss of a nitro group from the [M - OH]⁺ fragment or the loss of a hydroxyl group from the [M - NO₂]⁺ fragment. Further fragmentation of the m/z 130 ion through the loss of carbon monoxide (CO) results in the ion at m/z 102. The peak at m/z 76 is indicative of a benzenoid fragment.

The presence of these characteristic fragments provides a reliable fingerprint for the identification of this compound in complex matrices. This detailed understanding of the fragmentation pattern is crucial for structural elucidation and for the development of quantitative mass spectrometry-based assays.

Unveiling the Solid-State Landscape: A Technical Guide to the Crystal Structure and Polymorphism of 3-Nitrocinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitrocinnamic acid, a derivative of cinnamic acid, is a molecule of interest in pharmaceutical and materials science due to its potential applications stemming from its molecular structure. The solid-state properties of active pharmaceutical ingredients (APIs) and functional organic materials are critically influenced by their crystal structure and the existence of multiple crystalline forms, a phenomenon known as polymorphism. Different polymorphs of the same compound can exhibit distinct physicochemical properties, including solubility, melting point, stability, and bioavailability, making a thorough understanding of the polymorphic landscape essential for drug development and material design.

This technical guide provides a comprehensive overview of the known crystal structure of this compound. While extensive research has been conducted on the polymorphism of cinnamic acid and its derivatives, to date, only one crystal structure for the meta-substituted this compound has been extensively characterized and deposited in the Cambridge Structural Database (CSD). This guide will detail the crystallographic parameters of this known form and present a comprehensive set of experimental protocols for the screening, synthesis, and characterization of potential additional polymorphs.

Crystal Structure of this compound

The crystal structure of (E)-3-(3-nitrophenyl)prop-2-enoic acid has been determined by single-crystal X-ray diffraction. The crystallographic data for this form is summarized in the table below.

| Crystallographic Parameter | Form I |

| CCDC Deposition Number | 290316 |

| Empirical Formula | C₉H₇NO₄ |

| Formula Weight | 193.16 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.473 (3) |

| b (Å) | 3.8680 (10) |

| c (Å) | 17.584 (4) |

| α (°) | 90 |

| β (°) | 104.99 (3) |

| γ (°) | 90 |

| Volume (ų) | 820.3 (3) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.564 |

| Absorption Coefficient (mm⁻¹) | 0.125 |

| F(000) | 400 |

Table 1: Crystallographic data for Form I of this compound.

Polymorphism of this compound

While only one polymorph of this compound has been structurally characterized, the literature on related cinnamic acid derivatives strongly suggests the potential for polymorphism. For instance, "light-stable modifications of m- and p-nitrocinnamic acids" have been reported, indicating that different packing arrangements can be accessed. The existence of polymorphs is governed by the subtle interplay of intermolecular interactions, molecular conformation, and crystallization conditions.

The exploration for new polymorphic forms is a critical step in the solid-state characterization of any organic molecule intended for pharmaceutical or advanced material applications. The following sections outline the experimental methodologies that can be employed to screen for and characterize potential polymorphs of this compound.

Experimental Protocols

Polymorph Screening

A comprehensive polymorph screen is designed to explore a wide range of crystallization conditions to induce the nucleation and growth of different crystalline forms.

Methodology:

-

Solvent Variation: Dissolve this compound in a diverse range of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, hexane) to achieve saturation at elevated temperatures.

-

Cooling Rate Variation:

-

Slow Cooling: Allow the saturated solutions to cool slowly to room temperature, followed by further cooling to 4°C.

-

Rapid Cooling (Crash Cooling): Quickly cool the hot saturated solutions in an ice bath.

-

-

Solvent Evaporation: Allow the solvent to evaporate slowly from saturated solutions at different temperatures (e.g., room temperature, 4°C, 40°C).

-

Anti-Solvent Addition: Add a poor solvent (anti-solvent) to a concentrated solution of this compound to induce precipitation.

-

Grinding: Mechanically grind the solid material to potentially induce phase transformations.

-

Sublimation: Heat the solid under vacuum to induce sublimation and subsequent deposition of crystals on a cold surface.

Single Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the crystal structure of a new polymorphic form.

Methodology:

-

Crystal Mounting: Mount a suitable single crystal (typically 0.1-0.3 mm in each dimension) on a goniometer head.

-

Data Collection: Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the structural model against the collected diffraction data.

Powder X-ray Diffraction (PXRD)

PXRD is a rapid and non-destructive technique used to identify crystalline phases and to distinguish between different polymorphs. Each polymorph will have a unique diffraction pattern.

Methodology:

-

Sample Preparation: Gently grind the crystalline sample to a fine powder.

-

Data Collection: Record the diffraction pattern over a range of 2θ angles using a powder diffractometer.

-

Data Analysis: Compare the obtained diffraction pattern with calculated patterns from single-crystal data or with patterns from other known phases.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermal properties of a sample, such as melting point, enthalpy of fusion, and solid-solid phase transitions.

Methodology:

-

Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum pan and seal it.

-

Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Data Analysis: Analyze the resulting thermogram for endothermic (melting, transitions) and exothermic (crystallization) events.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to differentiate between polymorphs as different crystal packing and intermolecular interactions can lead to subtle changes in the vibrational modes of the molecule.

Methodology:

-